REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([CH3:17])[N:5](COCC[Si](C)(C)C)[C:6]=1[CH:7]=[O:8].Cl>C(O)C>[Br:1][C:2]1[NH:3][C:4]([CH3:17])=[N:5][C:6]=1[CH:7]=[O:8]
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Name
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4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde
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Quantity
|
18.5 g
|
Type
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reactant
|
Smiles
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BrC=1N=C(N(C1C=O)COCC[Si](C)(C)C)C
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Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was refluxed
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Type
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TEMPERATURE
|
Details
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under heating for 1 hr
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Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and saturated aqueous sodium hydrogencarbonate solution
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Type
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ADDITION
|
Details
|
was added under ice-
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Type
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TEMPERATURE
|
Details
|
cooling until the mixture
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Type
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FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
the crystals were washed with methanol
|
Type
|
CUSTOM
|
Details
|
heat-dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(N1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |